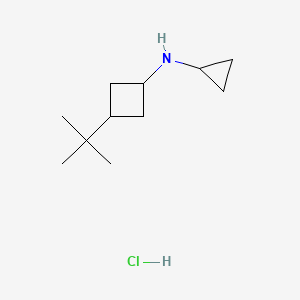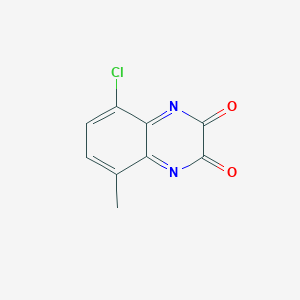
5-(2-Methoxyethenyl)-1,3-thiazole
Übersicht
Beschreibung
Compounds like “5-(2-Methoxyethenyl)-1,3-thiazole” belong to a class of organic compounds known as thiazoles, which are heterocyclic compounds with a five-membered aromatic ring containing one sulfur atom and one nitrogen atom . The “2-Methoxyethenyl” group attached to the thiazole ring suggests that this compound might have interesting chemical properties.
Molecular Structure Analysis
The molecular structure of a compound like “this compound” can be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Thiazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that “this compound” might undergo would depend on the reaction conditions and the presence of other reagents.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” can be determined using a variety of techniques, including melting point determination, solubility testing, and spectroscopic analysis .Wirkmechanismus
The exact mechanism of action of 5-(2-Methoxyethenyl)-1,3-thiazole is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and receptors in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation in the body. In addition, it has been found to have antioxidant properties, which may help to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(2-Methoxyethenyl)-1,3-thiazole in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of different assays. However, one limitation of using this compound is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments and to design new experiments based on these results.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-(2-Methoxyethenyl)-1,3-thiazole. One area of interest is the development of new drugs based on this compound. Researchers are currently exploring the use of this compound as a potential treatment for a range of different diseases, including cancer, bacterial infections, and viral infections. In addition, there is interest in exploring the potential of this compound as an anti-inflammatory agent. Finally, researchers are also exploring the use of this compound as a tool for studying various biological processes in the body.
Wissenschaftliche Forschungsanwendungen
5-(2-Methoxyethenyl)-1,3-thiazole has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including antimicrobial, antitumor, and antiviral properties. In addition, it has been found to have potential as an anti-inflammatory agent.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-[(E)-2-methoxyethenyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-8-3-2-6-4-7-5-9-6/h2-5H,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOYCSJLHPOLGX-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC1=CN=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/C1=CN=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(butan-2-yl)amino]-N-(2-chloro-6-methylphenyl)acetamide hydrochloride](/img/structure/B3249031.png)
![8-Phenyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B3249038.png)
![2-{[(3-Nitrophenyl)methyl]sulfanyl}acetamide](/img/structure/B3249041.png)
![1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B3249045.png)
![{1-[Amino(phenyl)methyl]cyclopent-3-en-1-yl}methanol hydrochloride](/img/structure/B3249056.png)

![[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B3249077.png)



